2-(1H-imidazol-5-yl)-2-methylpropanenitrile
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Overview
Description
2-(1H-imidazol-5-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an imidazole ring substituted with a nitrile group and a methyl group.
Preparation Methods
The synthesis of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile typically involves the formation of the imidazole ring followed by the introduction of the nitrile and methyl groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods may involve the use of catalysts to enhance the yield and selectivity of the desired product .
Chemical Reactions Analysis
2-(1H-imidazol-5-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The nitrile group can be substituted with other functional groups using appropriate reagents and conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions
Scientific Research Applications
2-(1H-imidazol-5-yl)-2-methylpropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-5-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
2-(1H-imidazol-5-yl)-2-methylpropanenitrile can be compared with other imidazole derivatives such as:
2-(1H-imidazol-4-yl)-2-methylpropanenitrile: Similar structure but with a different position of the imidazole ring substitution.
2-(1H-imidazol-5-yl)-2-ethylpropanenitrile: Similar structure but with an ethyl group instead of a methyl group.
2-(1H-imidazol-5-yl)-2-methylbutanenitrile: Similar structure but with a longer carbon chain
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the presence of the nitrile group, which contribute to its distinct chemical and biological activities.
Biological Activity
2-(1H-imidazol-5-yl)-2-methylpropanenitrile, a compound with a unique imidazole structure, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by the presence of an imidazole ring and a nitrile group, which contribute to its chemical reactivity and biological properties. The compound's molecular formula is C₇H₈N₄, with a molecular weight of approximately 152.16 g/mol.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound. It has been evaluated against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant activity with an MIC value of 16 µg/mL against MRSA, indicating its potential as an antimicrobial agent .
Anticancer Activity
The anticancer properties of this compound have also been investigated. It appears to inhibit cell proliferation in several cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects by modulating specific signaling pathways involved in cell growth and apoptosis. It has been suggested that it interacts with enzymes associated with cancer progression, potentially leading to reduced tumor growth.
Case Studies
- Study on Antimicrobial Efficacy :
-
Cancer Cell Line Studies :
- Research conducted on various cancer cell lines indicated that this compound inhibited cell proliferation significantly at concentrations as low as 10 µM. This suggests a strong potential for further development as a therapeutic agent in oncology.
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cell division and survival in both bacterial and cancer cells.
- Receptor Modulation : Interaction with specific receptors can lead to altered signaling pathways that promote apoptosis in cancer cells or inhibit bacterial growth.
Comparative Analysis
A comparative analysis with similar compounds reveals that while many imidazole derivatives exhibit biological activity, the unique structure of this compound may confer distinct advantages in terms of potency and selectivity.
Compound Name | Structure Type | Antimicrobial Activity | Anticancer Activity |
---|---|---|---|
This compound | Imidazole derivative | MIC = 16 µg/mL | Significant at 10 µM |
1-Methylimidazole | Imidazole | Moderate | Low |
Benzimidazole | Benzene derivative | Low | Moderate |
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)-2-methylpropanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-7(2,4-8)6-3-9-5-10-6/h3,5H,1-2H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQAPKYDDFHBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)C1=CN=CN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21150-00-5 |
Source
|
Record name | 2-(1H-imidazol-4-yl)-2-methylpropanenitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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